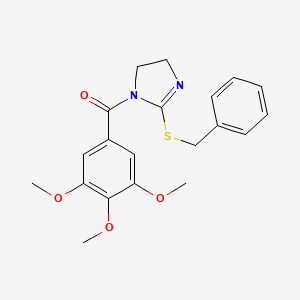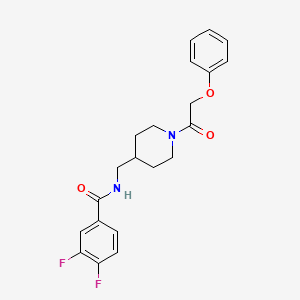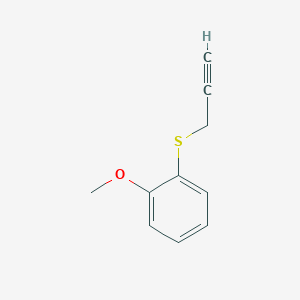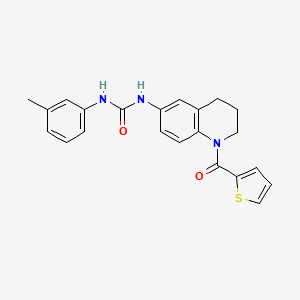
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as BTDHM, is a synthetic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
This compound has been studied for its potential as an antiproliferative agent . It’s part of a class of molecules that inhibit tubulin polymerization, which is a promising strategy for cancer chemotherapy. By targeting microtubules, dynamic structures crucial for cell division, these compounds can induce apoptosis in cancer cells .
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment research. This compound, through its interaction with tubulin, can lead to the activation of caspases and subsequent apoptosis in cancer cells. This process is associated with the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis .
Tubulin Polymerization Inhibition
As an inhibitor of tubulin polymerization, this compound can disrupt the normal function of microtubules. This disruption can prevent cancer cells from successfully dividing and proliferating, making it a potential candidate for stopping the spread of tumors .
Cell Cycle Arrest
By inhibiting tubulin polymerization, this compound can also affect the cell cycle. It can cause cell cycle arrest, which halts the progression of cancer cells through the stages of division. This can lead to a reduction in tumor growth and may enhance the effectiveness of other cancer treatments .
Colchicine Binding Site Interaction
The compound has shown the ability to interact with the colchicine binding site on tubulin. This interaction is crucial for its antiproliferative activity, as colchicine is a known anti-mitotic drug that can prevent cell division. By mimicking this interaction, the compound can potentially serve as a new therapeutic agent .
Caspase Activation
Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). The compound’s ability to activate caspases, particularly caspase-3, -8, and -9, underscores its potential as a therapeutic agent in inducing apoptosis in cancer cells .
Antitumor Molecular Mechanism Exploration
The compound’s diverse interactions with cellular mechanisms make it a valuable tool for exploring the molecular mechanisms underlying tumor growth and suppression. Its effects on tubulin polymerization and apoptosis pathways can provide insights into the development of new antitumor strategies .
Chemotherapy Drug Development
Given its promising antiproliferative and apoptosis-inducing properties, this compound could be a starting point for the development of new chemotherapy drugs. Its molecular structure could be modified to enhance its efficacy and reduce potential side effects, leading to more effective cancer treatments .
Eigenschaften
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-16-11-15(12-17(25-2)18(16)26-3)19(23)22-10-9-21-20(22)27-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCEVMLCVKHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)
![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![2-({[4-(2,5-Dioxoazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B2770828.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)


![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B2770835.png)


![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
